6-Bromo-1-cyclopropyl-1H-indazole
Description
6-Bromo-1-cyclopropyl-1H-indazole is a substituted indazole derivative characterized by a bromine atom at the 6-position and a cyclopropyl group attached to the nitrogen at the 1-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. For example, brominated indazoles are frequently employed in kinase inhibitor development, and cyclopropyl groups are known to enhance metabolic stability and lipophilicity in drug candidates .
Properties
IUPAC Name |
6-bromo-1-cyclopropylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-7-6-12-13(9-3-4-9)10(7)5-8/h1-2,5-6,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKJOWOWLRGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)Br)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed Ullmann-type coupling is a cornerstone for introducing cyclopropyl groups to indazole frameworks. A representative protocol involves reacting 6-bromo-1H-indazole with cyclopropylboronic acid under aerobic conditions. Key steps include:
-
Reaction Conditions :
-
Mechanism : The copper catalyst facilitates oxidative addition of the boronic acid to the indazole’s bromine site, followed by reductive elimination to form the C–N bond .
This method is favored for its operational simplicity and compatibility with air, though scalability is limited by moderate yields.
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium-based systems enable efficient C–N bond formation between 6-bromoindazole and cyclopropylamine. A typical procedure includes:
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Reaction Conditions :
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Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange with the amine and reductive elimination .
This method offers higher regioselectivity compared to copper-mediated routes but requires inert conditions and expensive catalysts.
Cyclopropanation of Indazole Precursors
Cyclopropane rings can be introduced during indazole synthesis via Friedel-Crafts alkylation. For example:
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Reaction Conditions :
-
Mechanism : Electrophilic aromatic substitution at the indazole’s 1-position, followed by cyclization .
While this route integrates cyclopropane formation early in the synthesis, low yields and harsh conditions limit its utility.
Metal-Free Cyclization Strategies
Recent advances emphasize metal-free approaches to reduce costs and toxicity. One method employs hypervalent iodine reagents:
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Reaction Conditions :
-
Mechanism : Iodine-mediated intramolecular C–H amination, forming the indazole ring .
This method is eco-friendly but requires precise control over reaction parameters to avoid over-oxidation.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Copper-mediated coupling | Cu(OAc)₂ | 73% | Air-stable, simple setup | Moderate yields |
| Palladium catalysis | Pd₂(dba)₃/Xantphos | 75% | High selectivity | Costly catalysts, inert conditions |
| Friedel-Crafts alkylation | AlCl₃ | 21% | Early cyclopropane integration | Low yields, harsh conditions |
| Metal-free cyclization | PIDA | 65% | Environmentally benign | Sensitive to substrate electronics |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.
Key Reactions:
Mechanistic Notes :
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The electron-deficient indazole ring facilitates NAS under basic conditions .
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Palladium catalysis enables efficient coupling with aryl/heteroaryl boronic acids or amines .
Functionalization via C–H Activation
The cyclopropyl group and indazole core allow directed C–H bond functionalization.
Representative Examples:
| Reaction | Catalyst/Reagents | Position Modified | Products |
|---|---|---|---|
| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, aryl iodide | C4 or C7 | 4/7-Aryl-6-bromo-1-cyclopropylindazole |
| C–H Halogenation | NXS (X = Cl, Br), FeCl₃ | C4 | 4-Halo-6-bromo-1-cyclopropylindazole |
Key Findings :
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The cyclopropyl group directs regioselectivity toward the C4 or C7 positions due to steric and electronic effects .
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Halogenation at C4 enables further diversification via cross-coupling .
Cyclopropane Ring-Opening Reactions
The cyclopropyl substituent can undergo ring-opening under specific conditions:
| Reagents | Conditions | Products |
|---|---|---|
| H₂O/H⁺ | Acidic hydrolysis, 100°C | 1-(2-Hydroxyethyl)-6-bromo-1H-indazole |
| Ozone | O₃, CH₂Cl₂, –78°C | 1-Formyl-6-bromo-1H-indazole |
Applications :
-
Ring-opening introduces functional handles (e.g., hydroxyl or carbonyl groups) for downstream derivatization.
Reduction and Oxidation
The bromine atom and indazole ring are redox-active:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Dehalogenation | H₂, Pd/C, EtOH | 1-Cyclopropyl-1H-indazole |
| N-Oxidation | m-CPBA, CH₂Cl₂ | 1-Cyclopropyl-1H-indazole-3-oxide |
Challenges :
-
Over-reduction of the indazole ring can occur with strong reducing agents (e.g., LiAlH₄).
Cyclization Reactions
6-Bromo-1-cyclopropyl-1H-indazole serves as a precursor for fused heterocycles:
| Reagents | Conditions | Products |
|---|---|---|
| CuI, propargyl bromide | DMF, 120°C | Indazolo[1,2-a]indole derivatives |
| NaN₃, CuI | DMSO, 100°C | Tetrazolo[1,5-a]indazole derivatives |
Significance :
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-Bromo-1-cyclopropyl-1H-indazole has been studied for its anticancer properties. Research indicates that indazole derivatives can exhibit potent inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown significant activity against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications at the 4 and 6 positions of the indazole ring are crucial for enhancing anticancer activity .
Table 1: Anticancer Activity of Indazole Derivatives
Anti-inflammatory Properties
Research has demonstrated that indazole derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6, making them potential candidates for treating chronic inflammatory diseases like Crohn’s disease and ulcerative colitis .
Table 2: Inhibitory Effects on Inflammatory Cytokines
Antimicrobial Activity
Indazole derivatives have also been evaluated for their antimicrobial activities. Some compounds have shown promising results against resistant strains of bacteria and fungi. For example, certain derivatives demonstrated significant antifungal activity against pathogens such as Pythium aphanidermatum and Rhizoctonia solani with effective concentrations (EC50) in the low microgram range .
Table 3: Antimicrobial Efficacy of Indazole Derivatives
| Compound Name | Pathogen | EC50 (μg/mL) | Reference |
|---|---|---|---|
| N-(2-(1H-indazol-1-yl)phenyl)-... | Pythium aphanidermatum | 16.75 | |
| N-(3-(trifluoromethyl)phenyl)... | Rhizoctonia solani | 19.19 |
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of specific kinases associated with various signaling pathways in cancer and inflammation. For example, the binding affinity of these compounds to the ATP pocket of kinases has been confirmed through structural studies, indicating their potential as multi-target inhibitors in therapeutic applications .
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural diversity of brominated indazoles arises from differences in substituent positions and types. Key analogs include:
Key Observations:
- Substituent Position: The 6-bromo substitution is common in analogs like 6-Bromo-1H-indazole and 6-Bromo-4-fluoro-1H-indazole . Bromine at this position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
- 1-Substitution: The cyclopropyl group in this compound distinguishes it from unsubstituted analogs.
- Electronic Effects: Fluorine at the 4-position (6-Bromo-4-fluoro-1H-indazole) introduces electron-withdrawing effects, which could modulate reactivity in nucleophilic aromatic substitution .
Biological Activity
6-Bromo-1-cyclopropyl-1H-indazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrN2
- Molecular Weight : 235.10 g/mol
- Structure : The indazole framework is a bicyclic structure that contributes to the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, showing promising results.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression. Notably, it has been reported to affect the following pathways:
- EZH2 Inhibition : This compound has been linked to the inhibition of EZH2 (enhancer of zeste homolog 2), an important methyltransferase involved in gene silencing and cancer progression. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and reduced tumor growth .
- Kinase Inhibition : Indazole derivatives often demonstrate inhibitory effects on various kinases, which play key roles in cell signaling and proliferation. For instance, compounds similar to this compound have shown significant inhibition against Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation .
Efficacy Against Cancer Cell Lines
The efficacy of this compound has been evaluated against several cancer cell lines, yielding IC50 values that indicate its potency:
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| HCT116 (Colon) | <10 | |
| KMS-12 BM (Multiple Myeloma) | 640 | |
| SNU16 (Gastric) | 77.4 ± 6.2 |
Case Studies and Research Findings
Several research studies have explored the biological activity of indazole derivatives, including:
- Paul et al. Study : This study synthesized various indazole derivatives and demonstrated that certain modifications could enhance anticancer activity against PLK4, with some derivatives achieving single-digit nanomolar IC50 values .
- Wang et al. Research : Investigated a series of indazoles for their inhibitory effects on pan-Pim kinases, revealing that specific substitutions significantly increased potency against these targets .
- Cao et al. Findings : Focused on the epigenetic implications of EZH2 inhibition by indazoles, suggesting that such compounds could reverse aberrant gene silencing in cancers characterized by high EZH2 expression .
Safety and Toxicity
While the therapeutic potential is significant, safety assessments are crucial. The compound has been classified as an irritant and requires careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-Bromo-1-cyclopropyl-1H-indazole?
- Methodological Answer : A viable approach involves adapting decarboxylative N-alkylation strategies. For example, Ru-catalyzed cross-coupling under blue light irradiation in a DCE/HFIP solvent system (2:1 ratio) can introduce cyclopropyl groups to bromo-indazole scaffolds. Post-synthesis purification via flash column chromatography (e.g., 17% isopropyl acetate in heptane) ensures high yields. Reaction monitoring by TLC and NMR is critical to confirm intermediate formation .
Q. How can X-ray crystallography be employed to confirm the molecular structure of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement). Key steps include:
- Data collection on a Bruker diffractometer with graphite-monochromated radiation.
- Multi-scan absorption corrections (via SADABS).
- Refinement of anisotropic displacement parameters and validation using R-factors (e.g., ) to ensure accuracy. Residual electron density maps should resolve ambiguities in halogen positioning .
Q. What analytical techniques are essential for purity assessment of halogenated indazoles?
- Methodological Answer : Combine HPLC (≥98% purity thresholds), / NMR (to verify substituent integration), and mass spectrometry (HRMS-ESI for molecular ion confirmation). For crystalline samples, check for twinning or disorder using SHELXL’s TWIN/BASF commands .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–Br vs. DFT predictions) may arise from crystal packing effects or solvent interactions. Validate using:
- Multi-technique cross-checks (XRD, - HMBC for heterocyclic connectivity).
- DFT geometry optimization with solvent models (e.g., COSMO). Adjust functional (B3LYP) and basis sets (6-311++G**) to match experimental torsional angles .
Q. What strategies optimize the refinement of ambiguous electron density in halogenated indazole crystals?
- Methodological Answer : For disordered bromine atoms or cyclopropyl moieties:
- Apply SHELXL’s PART/SUMP restraints to model split positions.
- Use ISOR commands to constrain anisotropic displacement parameters.
- Validate thermal motion consistency with adjacent atoms (e.g., values ≤ 0.05 Ų for non-disordered regions) .
Q. How can mechanistic studies elucidate the cyclopropane introduction in 6-Bromo-1H-indazole derivatives?
- Methodological Answer : Employ isotopic labeling (e.g., -cyclopropane precursors) and reaction quenching experiments. Monitor intermediates via LC-MS and propose pathways (e.g., radical vs. ionic mechanisms) using Eyring analysis of temperature-dependent kinetics. Compare with analogous Ru-catalyzed decarboxylative couplings .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for brominated indazoles?
- Methodological Answer : If NMR suggests equatorial bromine positioning but XRD shows axial orientation:
- Check for polymorphism by recrystallizing in alternative solvents (e.g., DMSO vs. MeOH).
- Re-examine refinement parameters (e.g., ADPs, hydrogen bonding networks) for overfitting.
- Validate using quantum-topological analyses (QTAIM) to compare experimental and theoretical electron densities .
Q. What computational approaches reconcile discrepancies in reaction yields for cyclopropane-functionalized indazoles?
- Methodological Answer : Perform multivariate regression (e.g., JMP Pro) to correlate yield with variables like solvent polarity, catalyst loading, and irradiation time. Machine learning (e.g., Random Forest) can identify dominant factors. Validate with high-throughput screening under DOE-optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
